molecular formula C15H18N2O4 B5852574 5-methoxy-3-[2-(propanoylamino)ethyl]-1H-indole-2-carboxylic acid

5-methoxy-3-[2-(propanoylamino)ethyl]-1H-indole-2-carboxylic acid

Cat. No.: B5852574
M. Wt: 290.31 g/mol
InChI Key: ZGRHOZNJHYHXSM-UHFFFAOYSA-N
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Description

5-methoxy-3-[2-(propanoylamino)ethyl]-1H-indole-2-carboxylic acid is a compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 5-methoxy-3-[2-(propanoylamino)ethyl]-1H-indole-2-carboxylic acid involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The reaction typically requires methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to yield the desired indole derivative . Industrial production methods may involve optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

5-methoxy-3-[2-(propanoylamino)ethyl]-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 5-methoxy-3-[2-(propanoylamino)ethyl]-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biochemical processes . For example, it may inhibit enzymes like monoamine oxidase (MAO), leading to neuroprotective effects .

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    5-methoxyindole-2-carboxylic acid: Known for its neuroprotective properties.

Compared to these compounds, 5-methoxy-3-[2-(propanoylamino)ethyl]-1H-indole-2-carboxylic acid is unique due to its specific structural modifications, which may enhance its biological activity and therapeutic potential.

Properties

IUPAC Name

5-methoxy-3-[2-(propanoylamino)ethyl]-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-3-13(18)16-7-6-10-11-8-9(21-2)4-5-12(11)17-14(10)15(19)20/h4-5,8,17H,3,6-7H2,1-2H3,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGRHOZNJHYHXSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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